molecular formula C15H17N5OS B4358982 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4358982
M. Wt: 315.4 g/mol
InChI Key: RZBKDADDDSUURQ-UHFFFAOYSA-N
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Description

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring, a triazole ring, and a thiol group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the triazole ring: The pyrazole intermediate is then reacted with an appropriate nitrile and hydrazine to form the triazole ring.

    Introduction of the thiol group:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The aromatic rings and the thiol group can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenated compounds and strong bases or acids are often employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity.

    1,2,4-triazole derivatives: Compounds with the triazole ring are often compared due to their similar chemical properties.

    Thiol-containing heterocycles: These compounds are compared based on the presence of the thiol group and its reactivity.

Uniqueness

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-10-6-4-5-7-13(10)21-9-14-16-17-15(22)20(14)12-8-19(3)18-11(12)2/h4-8H,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBKDADDDSUURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NNC(=S)N2C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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